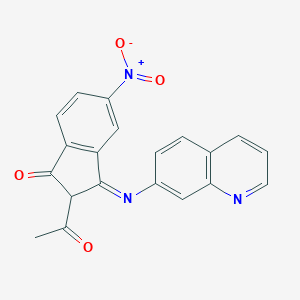![molecular formula C19H24N6O B397191 1-{(E)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B397191.png)
1-{(E)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea is a synthetic organic compound with the molecular formula C19H24N6O and a molecular weight of 352.4 g/mol This compound is characterized by its unique structure, which includes a cyclopentylamino group, a dimethylpyrimidinyl group, and a phenylurea moiety
Méthodes De Préparation
The synthesis of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with cyclopentyl isocyanate to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions include the corresponding urea derivatives and oxidized pyrimidinyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the cyclopentylamino and pyrimidinyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential as a drug candidate for the treatment of various diseases.
Industry: In industrial applications, it is used as a precursor in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in biological assays or therapeutic research.
Comparaison Avec Des Composés Similaires
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea can be compared with other similar compounds, such as:
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-(3,5-dimethylphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-(4-methylphenyl)urea: This compound differs by having a methyl group on the phenyl ring
The uniqueness of N-{(cyclopentylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24N6O |
|---|---|
Poids moléculaire |
352.4g/mol |
Nom IUPAC |
1-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C19H24N6O/c1-13-12-14(2)21-17(20-13)24-18(22-15-10-6-7-11-15)25-19(26)23-16-8-4-3-5-9-16/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3,(H3,20,21,22,23,24,25,26) |
Clé InChI |
GRNMYURASJMHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)NC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Bis[4-({4-nitrobenzylidene}amino)phenyl]pyrimidine](/img/structure/B397110.png)
![3-hydroxy-4-{[(3-methylphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397111.png)
![3'-(4-Bromophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B397115.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]hexahydrothieno[3,4-d][1,3]thiazole 5,5-dioxide](/img/structure/B397118.png)
![3-{[4-({3-Bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]imino}-2-phenyl-1-indanone](/img/structure/B397119.png)

![N-(4-{4-[4-(benzoylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)benzamide](/img/structure/B397121.png)
![1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ETHYL]-3,3-DIMETHYLUREA](/img/structure/B397124.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)
amino]-N,N-diethylacetamide](/img/structure/B397126.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-4-imidazolidinone](/img/structure/B397128.png)
![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B397130.png)
![3-hydroxy-4-{[(3-methoxyphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397132.png)
